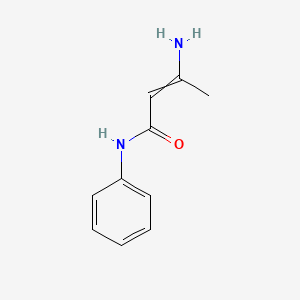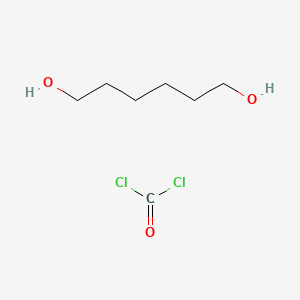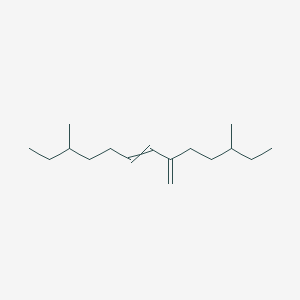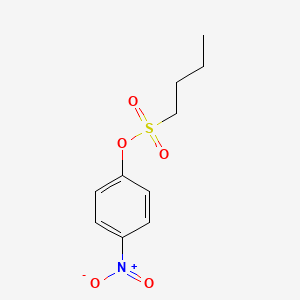
1-Butanesulfonic acid, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanesulfonic acid, 4-nitrophenyl ester is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a butanesulfonic acid moiety attached to a 4-nitrophenyl group
Méthodes De Préparation
The synthesis of 1-butanesulfonic acid, 4-nitrophenyl ester typically involves the reaction of 4-nitrophenol with butanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include maintaining a low temperature to control the rate of reaction and prevent side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
1-Butanesulfonic acid, 4-nitrophenyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the substitution of the 4-nitrophenyl group.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form 4-nitrophenol and butanesulfonic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like palladium on carbon for reduction. The major products formed from these reactions are 4-nitrophenol, butanesulfonic acid, and 4-aminophenyl butanesulfonate .
Applications De Recherche Scientifique
1-Butanesulfonic acid, 4-nitrophenyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonic acid esters and related compounds.
Biology: The compound can be used in the study of enzyme mechanisms, where it acts as a substrate or inhibitor.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-butanesulfonic acid, 4-nitrophenyl ester involves its interaction with nucleophiles or enzymes. The ester bond is susceptible to nucleophilic attack, leading to the cleavage of the bond and release of the 4-nitrophenyl group. In biological systems, enzymes such as esterases can catalyze the hydrolysis of the ester, resulting in the formation of 4-nitrophenol and butanesulfonic acid. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Butanesulfonic acid, 4-nitrophenyl ester can be compared with other sulfonic acid esters, such as:
Methanesulfonic acid, 4-nitrophenyl ester: Similar in structure but with a shorter alkyl chain.
Ethanesulfonic acid, 4-nitrophenyl ester: Also similar but with a two-carbon alkyl chain.
Benzenesulfonic acid, 4-nitrophenyl ester: Contains an aromatic ring instead of an alkyl chain.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and solubility properties. This makes it suitable for specific applications where other esters may not be as effective .
Propriétés
Numéro CAS |
59426-91-4 |
|---|---|
Formule moléculaire |
C10H13NO5S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
(4-nitrophenyl) butane-1-sulfonate |
InChI |
InChI=1S/C10H13NO5S/c1-2-3-8-17(14,15)16-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3 |
Clé InChI |
SBORZCTTYUPFFN-UHFFFAOYSA-N |
SMILES canonique |
CCCCS(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methylbenzene-1-sulfonyl)methyl]-2-nitrobenzene](/img/structure/B14606768.png)
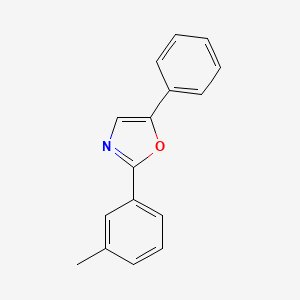
![3-[Methyl(phenyl)amino]-1-phenylpropan-1-one](/img/structure/B14606781.png)

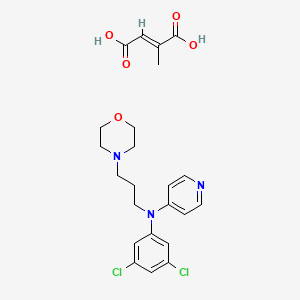
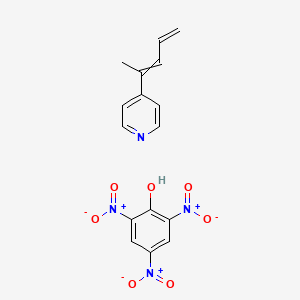
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)
![N-[2-(Benzylsulfanyl)ethyl]acetamide](/img/structure/B14606826.png)

